Electrochemical Reformatsky Coupling: 1-Chloropinacolone Delivers High Aldol Yields While Bromo Analog Fails
In a head-to-head electrochemical Reformatsky reaction with benzaldehyde on a graphite powder/silver (98:2) cathode, 1-chloropinacolone produced high yields of the aldol coupling product, whereas the corresponding 1-bromopinacolone gave unsatisfactory results [1]. Chloroacetone, another common α-chloroketone, gave only moderate yields and formed an α,β-unsaturated product rather than the aldol, demonstrating divergent reaction pathways [1].
| Evidence Dimension | Electrochemical Reformatsky coupling yield |
|---|---|
| Target Compound Data | High yield of aldol coupling product |
| Comparator Or Baseline | 1-Bromopinacolone: unsatisfactory yield; Chloroacetone: moderate yield (different product) |
| Quantified Difference | 1-Chloropinacolone outperforms bromo analog (qualitatively superior yield); chloroacetone yields α,β-unsaturated product instead of aldol |
| Conditions | Graphite powder/silver (98:2) cathode, undivided cell, aqueous electrolyte, presence of benzaldehyde |
Why This Matters
This evidence confirms that 1-chloropinacolone is uniquely suited for aldol-type C–C bond formations under mild electrochemical conditions, whereas bromo and alternative chloro analogs fail or divert to undesired products.
- [1] Schwarz, M., et al. Electrochemical Reformatsky reaction of α-haloketones and benzaldehyde on a graphite powder cathode free of organic solvents. Electrochimica Acta, 2013, 89, 631-634. View Source
